Substrate Discrimination by Human CYP17A1: Δ5 vs. Δ4 Steroids
In studies of human CYP17A1, 16α-hydroxypregnenolone (5-pregnen-3β,16α-diol-20-one) is not produced as a detectable metabolite from pregnenolone under standard in vitro conditions, whereas the analogous 4-ene steroid, 16α-hydroxyprogesterone, is produced from progesterone [1]. This indicates a clear substrate specificity and different metabolic handling by a key drug target.
| Evidence Dimension | Metabolite production by CYP17A1 in vitro |
|---|---|
| Target Compound Data | Not detectable |
| Comparator Or Baseline | 16α-Hydroxyprogesterone (from progesterone) |
| Quantified Difference | Qualitative difference (detectable vs. non-detectable) |
| Conditions | Human CYP17A1 expressed in COS-1 cells |
Why This Matters
This functional difference is critical for studies on adrenal steroidogenesis or for profiling inhibitors of CYP17A1, where the specific substrate used dictates the outcome.
- [1] Petrunak, E. M., DeVore, N. M., Porubsky, P. R., & Scott, E. E. (2014). Structures of human steroidogenic cytochrome P450 17A1 with substrates. Journal of Biological Chemistry, 289(47), 32952-32964. View Source
